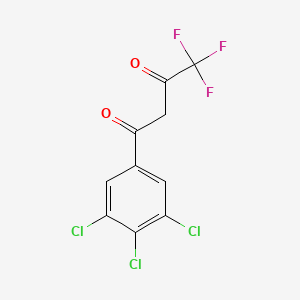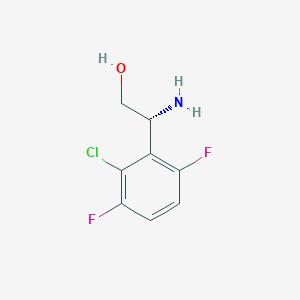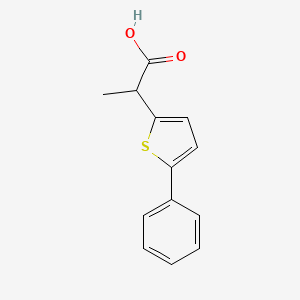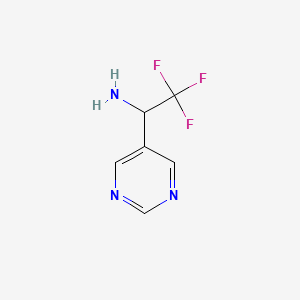
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C6H5F3N2. This compound features a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a pyrimidine ring. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine typically involves the introduction of the trifluoromethyl group to a suitable precursor. One common method is the reaction of 2,2,2-trifluoroacetaldehyde with pyrimidine-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-one: This compound is structurally similar but contains a ketone group instead of an amine group.
2-(4-fluorophenyl)ethan-1-amine: This compound features a fluorophenyl group instead of a trifluoromethyl group.
1-Trifluoroacetyl piperidine: This compound has a piperidine ring instead of a pyrimidine ring.
Uniqueness
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-amine is unique due to the combination of its trifluoromethyl group and pyrimidine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability, lipophilicity, and biological activity.
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-5-ylethanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-1-11-3-12-2-4/h1-3,5H,10H2 |
InChI Key |
LDKFSYXALVOMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
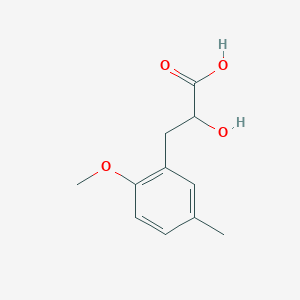
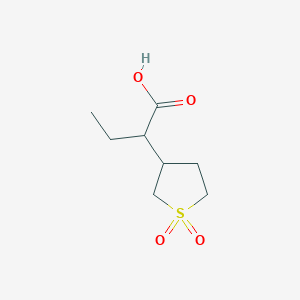
![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)
